5-Iodo-1-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-methylpyrimidin-2(1H)-one: is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are important in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methylpyrimidin-2(1H)-one typically involves halogenation and methylation reactions. One common method is:
Halogenation: Starting with a pyrimidine derivative, an iodine source such as iodine monochloride (ICl) can be used to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methylpyrimidin-2(1H)-one: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
5-Iodo-1-methylpyrimidin-2(1H)-one:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methylpyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, affecting their function. The iodine atom can play a role in halogen bonding, while the methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
5-Iodo-1-methylpyrimidin-2(1H)-one: can be compared with other halogenated pyrimidines, such as:
- 5-Bromo-1-methylpyrimidin-2(1H)-one
- 5-Chloro-1-methylpyrimidin-2(1H)-one
- 5-Fluoro-1-methylpyrimidin-2(1H)-one
These compounds share similar structures but differ in the halogen atom, which can significantly impact their reactivity and biological activity. This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5IN2O |
---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-iodo-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 |
InChI Key |
BNVKCMHZNPGOST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=NC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.